molecular formula C26H21ClN2O5 B11691040 (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11691040
M. Wt: 476.9 g/mol
InChI Key: IHMCMYFBPREEGS-KGENOOAVSA-N
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Description

The compound (5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a diazinane ring, a chlorophenyl group, and a benzyl ether moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the diazinane ring with a chlorophenyl group, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the benzyl ether moiety: This can be accomplished by reacting the intermediate compound with benzyl alcohol in the presence of a suitable catalyst, such as a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[4-(METHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
  • (5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The uniqueness of (5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific structural features, such as the combination of a benzyl ether moiety and a chlorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H21ClN2O5

Molecular Weight

476.9 g/mol

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H21ClN2O5/c1-2-33-23-15-18(8-13-22(23)34-16-17-6-4-3-5-7-17)14-21-24(30)28-26(32)29(25(21)31)20-11-9-19(27)10-12-20/h3-15H,2,16H2,1H3,(H,28,30,32)/b21-14+

InChI Key

IHMCMYFBPREEGS-KGENOOAVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4

Origin of Product

United States

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